Superior Antiarrhythmic Efficacy of ICA-105574 vs. NS1643 in an Ex Vivo LQT Model
In a direct head-to-head comparison using isolated guinea-pig hearts, both ICA-105574 and the comparator hERG activator NS1643 shortened action potential duration (APD). However, ICA-105574 uniquely prevented ventricular arrhythmias induced by IKr and IKs inhibitors, a key functional endpoint, while NS1643 failed to do so [1].
| Evidence Dimension | Prevention of Ventricular Arrhythmias |
|---|---|
| Target Compound Data | Complete prevention of ventricular arrhythmias |
| Comparator Or Baseline | NS1643: No prevention of ventricular arrhythmias |
| Quantified Difference | Qualitative difference (complete vs. none) |
| Conditions | Isolated, Langendorff-perfused guinea-pig hearts challenged with IKr and IKs inhibitors |
Why This Matters
This demonstrates that functional antiarrhythmic efficacy is not a class effect; selecting ICA-105574 over NS1643 is critical for studies where prevention of arrhythmic events is the primary endpoint.
- [1] Meng J, Shi C, Li L, et al. Compound ICA-105574 prevents arrhythmias induced by cardiac delayed repolarization. Eur J Pharmacol. 2013;718(1-3):87-97. doi:10.1016/j.ejphar.2013.09.011. View Source
